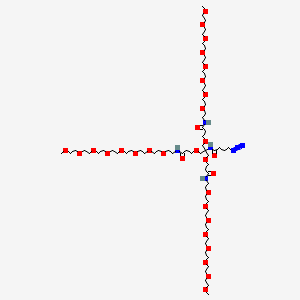
Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane is a branched polyethylene glycol (PEG) linker with an azide group and three terminal methoxy groups. This compound is widely used in research and industrial applications due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane typically involves the following steps:
Azidation: The starting material, butanamide, undergoes azidation to introduce the azide group.
PEGylation: The azidated butanamide is then reacted with m-PEG8-ethoxymethyl to form the branched structure.
Purification: The final product is purified to achieve the desired purity level.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The methoxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds
Reduction: Amines
Substitution: Substituted methoxy compounds
Scientific Research Applications
Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane is extensively used in various scientific research fields:
Chemistry: It is employed in click chemistry reactions, particularly in bioconjugation and drug delivery systems.
Biology: The compound is used to modify biomolecules, such as proteins and nucleic acids, for enhanced stability and functionality.
Medicine: It is utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: The compound finds applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane exerts its effects involves its ability to form stable linkages with biomolecules through click chemistry reactions. The azide group reacts with alkyne groups to form triazole rings, which are highly stable and biocompatible. This property makes it an ideal linker for attaching drugs, imaging agents, and other functional groups to target molecules.
Molecular Targets and Pathways:
Click Chemistry: The azide-alkyne cycloaddition reaction is the primary pathway through which this compound interacts with target molecules.
Bioconjugation: The compound is used to conjugate drugs and imaging agents to biomolecules, enhancing their delivery and efficacy.
Comparison with Similar Compounds
Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane is compared with other similar compounds, such as:
Azido-PEG4-ethoxymethyl-methane: This compound has a shorter PEG chain and fewer methoxy groups, resulting in different reactivity and applications.
Azido-PEG6-ethoxymethyl-methane: This compound has a longer PEG chain, which affects its solubility and conjugation efficiency.
Azido-PEG8-ethoxymethyl-methane: This compound has a similar structure but lacks the tri-functional aspect, making it less versatile in certain applications.
Uniqueness: The tri-functional nature of this compound, with its three methoxy groups, provides enhanced reactivity and versatility compared to its counterparts. This makes it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C68H133N7O31 |
|---|---|
Molecular Weight |
1544.8 g/mol |
IUPAC Name |
4-azido-N-[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]butanamide |
InChI |
InChI=1S/C68H133N7O31/c1-80-19-22-86-31-34-92-43-46-98-55-58-101-52-49-95-40-37-89-28-25-83-16-10-70-64(76)6-13-104-61-68(74-67(79)5-4-9-73-75-69,62-105-14-7-65(77)71-11-17-84-26-29-90-38-41-96-50-53-102-59-56-99-47-44-93-35-32-87-23-20-81-2)63-106-15-8-66(78)72-12-18-85-27-30-91-39-42-97-51-54-103-60-57-100-48-45-94-36-33-88-24-21-82-3/h4-63H2,1-3H3,(H,70,76)(H,71,77)(H,72,78)(H,74,79) |
InChI Key |
GZVJEOKFSGTBML-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


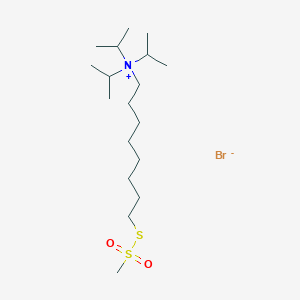
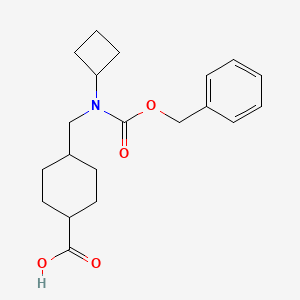
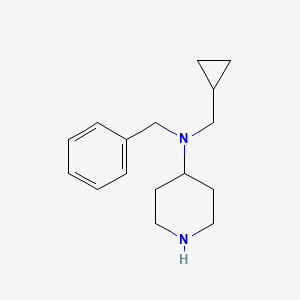

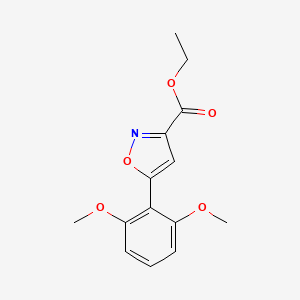
![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)
![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)
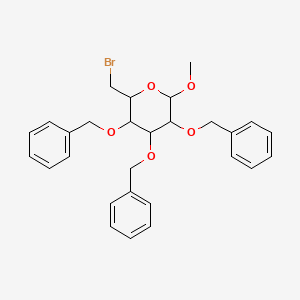
![2,4-Dichloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15338919.png)


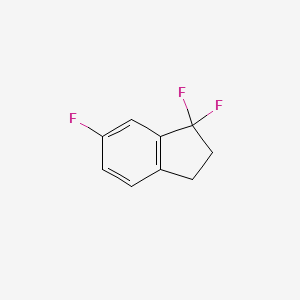
![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)
